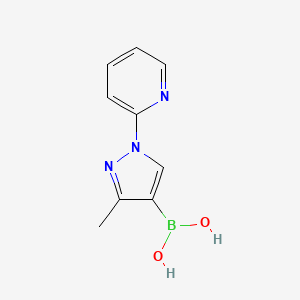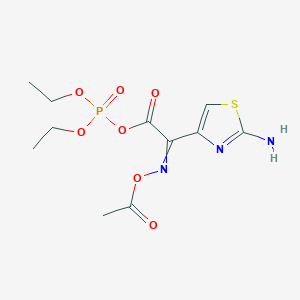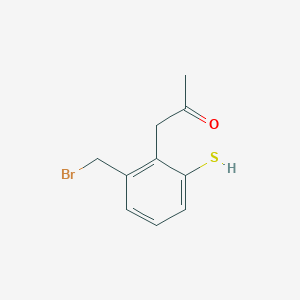
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a pyridine moiety and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole with a boronic acid derivative under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form corresponding hydropyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrazoles and boronic esters .
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts. Its boronic acid group provides a versatile functional handle for further modification .
作用機序
The mechanism of action of (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the pyrazole and pyridine moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: Unique due to its combination of a pyrazole ring, pyridine moiety, and boronic acid group.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar in having a pyridine moiety but differ in the core structure and functional groups.
3-(5)-Substituted pyrazoles: Share the pyrazole ring but differ in the substituents and functional groups attached.
Uniqueness
Its combination of a boronic acid group with a pyrazole and pyridine moiety provides a versatile scaffold for further functionalization and exploration .
特性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC名 |
(3-methyl-1-pyridin-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-8(10(14)15)6-13(12-7)9-4-2-3-5-11-9/h2-6,14-15H,1H3 |
InChIキー |
WJQDWVDADOJXCB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C)C2=CC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)



![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)


![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)


